chemical structure of (S)-alpha-(Fmoc-amino)-3-hydroxy-benzeneacetic acid
chemical structure of (S)-alpha-(Fmoc-amino)-3-hydroxy-benzeneacetic acid
Molecular Architecture & Physicochemical Profile
Structural Identity
The compound (S)-alpha-(Fmoc-amino)-3-hydroxy-benzeneacetic acid , commonly referred to as Fmoc-L-3-hydroxyphenylglycine (Fmoc-L-3-OhPhg-OH) , is a non-proteinogenic amino acid derivative used extensively in the synthesis of complex peptide therapeutics, including glycopeptide antibiotics and protease inhibitors.
-
IUPAC Name: (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(3-hydroxyphenyl)acetic acid[1]
-
Common Name: Fmoc-3-hydroxyphenylglycine
-
CAS Number: 1260609-40-2 (S-isomer)[1]
-
Molecular Formula:
Stereochemical Configuration
The (S)-configuration at the alpha-carbon corresponds to the L-enantiomer in standard amino acid nomenclature.
-
Priority Assignment (Cahn-Ingold-Prelog):
-
(Nitrogen has highest atomic number attached to
) -
(Carboxyl carbon attached to
) -
(Phenyl ring carbon attached to
) - (Lowest priority)
-
(Nitrogen has highest atomic number attached to
-
Orientation: With the hydrogen pointing away, the sequence
is counter-clockwise (S).
Electronic Properties & Reactivity
The phenylglycine backbone introduces unique electronic challenges compared to standard alkyl amino acids (like Alanine or Phenylalanine).
-
Alpha-Proton Acidity: The phenyl ring is directly attached to the alpha-carbon (
). The electron-withdrawing nature of the aromatic ring, combined with the carbonyl group, significantly increases the acidity of the proton. -
Implication: This acidity makes the molecule highly susceptible to base-catalyzed abstraction of the proton, leading to racemization (conversion from L to D) during peptide synthesis.
Critical Experimental Protocols: Handling & Synthesis
Synthesis of the Fmoc-Derivative
The preparation of the Fmoc-protected derivative from the free amino acid (L-3-hydroxyphenylglycine) follows a standard Schotten-Baumann protocol, but pH control is critical to prevent phenol oxidation or premature racemization.
Protocol: Fmoc Protection [][5][6][7][8]
-
Dissolution: Dissolve (S)-3-hydroxyphenylglycine (1.0 eq) in a mixture of water and 1,4-dioxane (1:1 v/v).
-
Base Addition: Add
(2.0 eq) to adjust pH to ~9.0. Note: Avoid stronger bases like NaOH to protect the phenol. -
Acylation: Add Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) (1.1 eq) slowly at 0°C.
-
Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC or HPLC.
-
Workup: Acidify carefully with 1N HCl to pH 2–3. The product precipitates or is extracted into ethyl acetate.
-
Purification: Recrystallize from Ethyl Acetate/Hexane to remove Fmoc-byproducts.
Stability & Storage
-
Solid State: Stable at 2–8°C for >2 years if kept dry.
-
Solution State: In DMF or DMSO, the compound is stable for 24–48 hours. However, prolonged exposure to bases (e.g., piperidine in SPPS) causes rapid degradation via racemization.
Application in Solid Phase Peptide Synthesis (SPPS)[9][10][11][12]
The Racemization Challenge
The most critical technical aspect of using Fmoc-L-3-OhPhg-OH is preventing racemization during the coupling step. Standard protocols using DIPEA (Diisopropylethylamine) often result in 5–20% D-isomer formation.
Mechanism of Racemization:
-
Base Abstraction: The tertiary base (DIPEA) abstracts the acidic
-proton. -
Enolization: An oxazolone (azlactone) intermediate forms.
-
Reprotonation: The intermediate reprotonates non-stereoselectively, yielding a racemic mixture.
Optimized Coupling Protocol (Low-Racemization)
To maintain chiral integrity (>99% ee), use "base-free" or "weak-base" activation methods.
Recommended Reagents:
-
Activator: DIC (Diisopropylcarbodiimide) + Oxyma Pure (Ethyl cyano(hydroxyimino)acetate).
-
Alternative Base: Collidine (2,4,6-trimethylpyridine) or TMP (2,4,6-trimethylpyridine) are weaker bases than DIPEA and significantly reduce proton abstraction.
Step-by-Step Coupling Workflow:
-
Pre-activation: Dissolve Fmoc-L-3-OhPhg-OH (3.0 eq) and Oxyma Pure (3.0 eq) in DMF.
-
Activation: Add DIC (3.0 eq) and stir for 2 minutes. Do NOT add DIPEA.
-
Coupling: Transfer the activated solution to the resin-bound peptide.[7]
-
Time: Shake for 60 minutes at room temperature. Avoid microwave heating for this specific residue.
-
Monitoring: Use the Kaiser test (if amine is primary) or Chloranil test (if secondary).
Side-Chain Protection
The meta-hydroxyl group (3-OH) is nucleophilic.
-
Unprotected Use: Possible if the activation is strictly controlled (1:1 stoichiometry), but risks O-acylation (branching).
-
Protected Use (Recommended): Use Fmoc-L-3-OhPhg(tBu)-OH . The tert-butyl ether protection prevents side reactions and is removed during the final TFA cleavage.
Visualizing the Racemization Pathway
The following diagram illustrates the high-risk pathway for racemization specific to Phenylglycine derivatives and the intervention points.
Caption: Mechanistic pathway showing the competition between successful coupling (green) and base-catalyzed racemization (red).[9]
Physicochemical Data Summary
| Property | Value / Description |
| Appearance | White to off-white powder |
| Solubility | Soluble in DMF, DMSO, Methanol; Insoluble in Water |
| Melting Point | 169–182 °C (Decomposes) |
| pKa (COOH) | ~3.5 (More acidic than alkyl AA due to phenyl ring) |
| pKa (Phenol) | ~9.8 |
| Hygroscopicity | Low, but store desiccated |
| Specific Rotation |
References
-
AChemBlock. (S)-a-(Fmoc-amino)-3-hydroxy-benzeneacetic acid Product Analysis. Retrieved from
-
Elsawy, M.A., et al. (2012). Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions. Journal of Peptide Science. Retrieved from
-
Luxembourg Bio Technologies. Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Retrieved from
-
ChemPep. Overview of Fmoc Amino Acids and SPPS Protocols. Retrieved from
-
MilliporeSigma. (R)-a-(Fmoc-amino)-3-hydroxy-benzeneacetic acid Safety & Data. (Reference for structural analog properties). Retrieved from
Sources
- 1. (S)-a-(Fmoc-amino)-3-hydroxy-benzeneacetic acid 95% | CAS: 1260609-40-2 | AChemBlock [achemblock.com]
- 2. (R)-a-(Fmoc-amino)-3-hydroxy-benzeneacetic acid 95% | CAS: 615553-60-1 | AChemBlock [achemblock.com]
- 3. (R)-a-(Fmoc-amino)-3-hydroxy-benzeneacetic acid | 615553-60-1 [sigmaaldrich.com]
- 5. chemimpex.com [chemimpex.com]
- 6. chempep.com [chempep.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. peptide.com [peptide.com]
- 9. Fmoc-Gly-OH | C17H15NO4 | CID 93124 - PubChem [pubchem.ncbi.nlm.nih.gov]
